![molecular formula C11H15FN2O5S2 B2386755 4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride CAS No. 2094877-66-2](/img/structure/B2386755.png)
4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride
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Overview
Description
The compound “4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride” is a type of sulfonyl fluoride. Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Synthesis Analysis
Sulfonyl fluorides can be synthesized through various methods. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . An organobismuth(III) complex bearing a bis-aryl sulfone ligand backbone can catalyze a synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .Molecular Structure Analysis
Sulfonyl groups are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis
Sulfonyl fluorides have been used in various chemical reactions. They have been used in sulfur(vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity . They have also been used in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Physical And Chemical Properties Analysis
Sulfonyl fluorides are known for their balance of reactivity and stability, particularly their resistance to hydrolysis under physiological conditions . This balance of reactivity and stability is attractive for various applications .Mechanism of Action
Safety and Hazards
Future Directions
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Their use is expected to continue to grow in these fields. Future research may focus on developing new synthetic approaches and improving the efficiency of existing methods .
properties
IUPAC Name |
4-[(2,2-dimethylpropanoylamino)sulfamoyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O5S2/c1-11(2,3)10(15)13-14-21(18,19)9-6-4-8(5-7-9)20(12,16)17/h4-7,14H,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWLIZGBQJZBAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride |
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